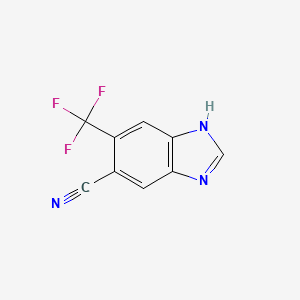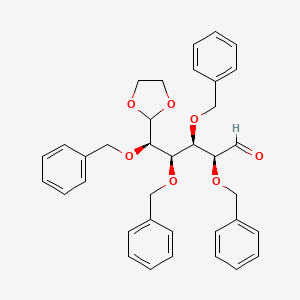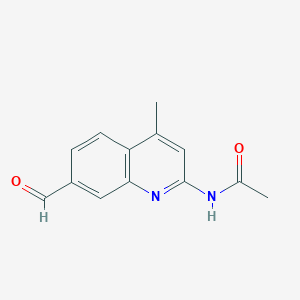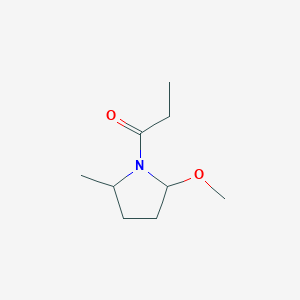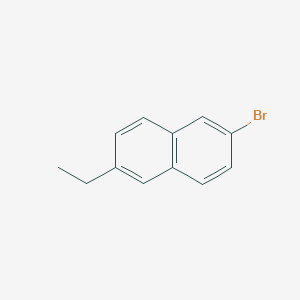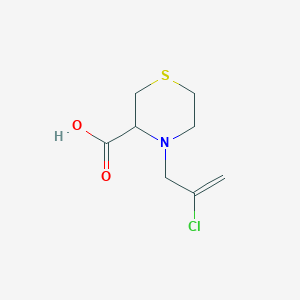![molecular formula C11H22N2O3 B12864741 tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a hydroxymethyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, this compound has potential applications in drug development. It can be used to design and synthesize new pharmaceutical compounds with improved efficacy and reduced side effects.
Industry
Industrially, this compound is used in the production of various chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but with a different substituent on the pyrrolidine ring.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a cyclohexyl ring with different functional groups.
Uniqueness
tert-Butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-14)4-5-12-6-11/h12,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
MLMIGTXPYIEUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
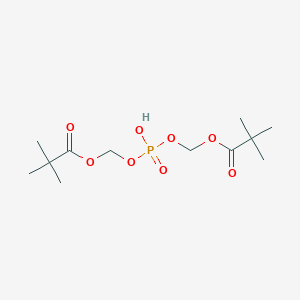
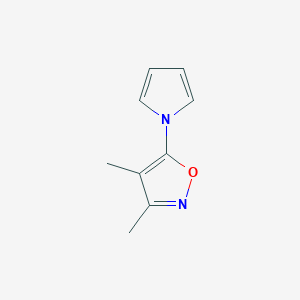
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
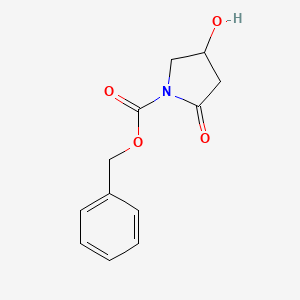

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
